molecular formula C11H10F6O B3035014 2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 28180-47-4

2-(2,5-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B3035014
CAS No.: 28180-47-4
M. Wt: 272.19 g/mol
InChI Key: OQOULCPVNZYDHV-UHFFFAOYSA-N
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Patent
US08003749B2

Procedure details

A 1 L reactor was charged under nitrogen with 200.0 g (1.88 mol) of p-xylene and 12.5 g (0.094 mol/0.06 eq) of aluminum chloride, followed by adjusting the inside temperature to 18° C. Then, 327.7 g (1.97 mol/1.06 eq) of hexafluoroacetone was introduced in a temperature range of 18-25° C. After the introduction, stirring was conducted at room temperature for 3 hr. Then, 200 mL of 10% hydrochloric acid was added. The resulting aqueous layer was extracted two times with 50 mL of chloroform. The resulting organic layers were combined together, followed by removing water with anhydrous magnesium sulfate, filtration, concentration, and vacuum distillation, thereby obtaining 451.3 g of 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,4-dimethylbenzene represented by the following formula. Upon this, purity was 92%, and yield was 81%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Quantity
327.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[F:9][C:10]([F:18])([F:17])[C:11]([C:13]([F:16])([F:15])[F:14])=[O:12]>[Cl-].[Al+3].[Cl-].[Cl-].Cl>[F:9][C:10]([F:18])([F:17])[C:11]([C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[CH3:1])([OH:12])[C:13]([F:16])([F:15])[F:14] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
12.5 g
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
327.7 g
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After the introduction, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 18° C
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous layer was extracted two times with 50 mL of chloroform
CUSTOM
Type
CUSTOM
Details
by removing water
FILTRATION
Type
FILTRATION
Details
with anhydrous magnesium sulfate, filtration, concentration, and vacuum distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=C(C=CC(=C1)C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 451.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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